molecular formula C8H8F2O B3025622 (2,6-Difluoro-4-methylphenyl)methanol CAS No. 252004-32-3

(2,6-Difluoro-4-methylphenyl)methanol

Cat. No. B3025622
CAS RN: 252004-32-3
M. Wt: 158.14 g/mol
InChI Key: ZBGPVZIUOBZFOK-UHFFFAOYSA-N
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Description

“(2,6-Difluoro-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has an average mass of 158.145 Da and a monoisotopic mass of 158.054321 Da .


Molecular Structure Analysis

The InChI code for “(2,6-Difluoro-4-methylphenyl)methanol” is 1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2,6-Difluoro-4-methylphenyl)methanol” is a powder at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Pharmacology and Medicinal Chemistry

Photochemistry and Organic Synthesis

The compound’s unique structure makes it interesting for photochemical reactions. For instance:

Material Science and Molecular Sieves

In material science and catalysis, (2,6-Difluoro-4-methylphenyl)methanol may find applications:

    Molecular Sieves: The compound might serve as a building block for designing molecular sieves with specific pore sizes and properties .

Safety and Hazards

The safety information for “(2,6-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to handle in accordance with good industrial hygiene and safety procedures .

properties

IUPAC Name

(2,6-difluoro-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGPVZIUOBZFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595029
Record name (2,6-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-4-methylphenyl)methanol

CAS RN

252004-32-3
Record name (2,6-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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